1-(1,4-Oxazin-4-yl)propan-2-one
Description
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
1-(1,4-oxazin-4-yl)propan-2-one |
InChI |
InChI=1S/C7H9NO2/c1-7(9)6-8-2-4-10-5-3-8/h2-5H,6H2,1H3 |
InChI Key |
ALKUMCYLQUYFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C=COC=C1 |
Origin of Product |
United States |
Preparation Methods
Method Description
A recent innovative method involves the Staudinger reductive cyclization of functionalized vinyl azide precursors to form 1,4-oxazinone derivatives, which can be further elaborated to 1,4-oxazine compounds such as 1-(1,4-oxazin-4-yl)propan-2-one. This approach offers mild reaction conditions and avoids toxic cyanohydrin starting materials.
- The vinyl azide precursor undergoes a Staudinger reaction with triphenylphosphine to generate an iminophosphorane intermediate.
- This intermediate cyclizes reductively to form the 1,4-oxazinone ring.
- Subsequent alkene isomerization and cycloaddition steps can be performed in a one-pot sequence to yield the desired oxazinone derivatives.
Reaction Conditions and Yields
- The reaction is typically carried out in a single vessel with catalytic triethylamine to promote alkene isomerization.
- Terminal alkynes with propargyl oxygen substitution can be used to intercept the oxazinone intermediate, affording polysubstituted derivatives.
- Yields vary depending on substrate and conditions but are generally moderate to good.
Advantages and Limitations
| Advantages | Limitations |
|---|---|
| Mild reaction conditions | Requires azide precursors which may be sensitive |
| One-pot reaction sequence | Moderate yields for some derivatives |
| Avoids toxic cyanohydrin starting materials | Limited substrate scope reported |
Reference Example
Carrillo Vallejo et al. (2021) demonstrated this method for 1,4-oxazinone synthesis and applied it to the construction of pyridine derivatives, highlighting the method's utility in complex molecule synthesis.
Preparation from Cyanohydrin Derivatives
Traditional Method
Historically, 1,4-oxazinones have been synthesized by cyclization of cyanohydrin derivatives in the presence of excess oxalyl chloride at elevated temperatures (>90 °C). This method directly forms the oxazinone ring but suffers from several drawbacks:
- Use of toxic cyanohydrin starting materials.
- Harsh reaction conditions.
- Modest yields, especially for certain substituted derivatives.
- Formation of 3,5-dichloro substitution pattern, limiting structural diversity.
Reaction Scheme
Cyanohydrin + Oxalyl chloride → 1,4-Oxazinone derivative (with 3,5-dichloro substitution)
Notes on Further Derivatization
- The 3,5-dichlorooxazinones can be further modified at the 3-position via palladium-catalyzed or nucleophilic aromatic substitution (S_NAr) chemistries, allowing some structural variation.
Multi-step Synthesis via Pyrrolidine and Morpholine Intermediates
Example Synthesis Steps
Characterization
- Products confirmed by ^1H-NMR, ^13C-NMR, and mass spectrometry.
- Melting points and chromatographic purifications employed.
Biological Relevance
These derivatives have shown promising antimicrobial activity, indicating the utility of such synthetic routes in pharmaceutical chemistry.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Oxazin-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinone derivatives.
Reduction: Reduction reactions can yield hydroxylated products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxazines, hydroxylated derivatives, and oxazinones .
Scientific Research Applications
Antimicrobial Activity
Research has shown that oxazine derivatives exhibit promising antimicrobial properties. A study synthesized various oxazine derivatives and evaluated their antimicrobial activity against a range of pathogens. The results indicated that certain structural modifications could enhance their efficacy against bacterial strains . This suggests potential applications in developing new antibiotics.
Anti-cancer Properties
The anti-cancer potential of compounds related to 1-(1,4-Oxazin-4-yl)propan-2-one has been explored in several studies. For example, derivatives have been tested for their ability to inhibit specific cancer cell lines, including those associated with breast cancer and gastrointestinal stromal tumors. The mechanisms often involve targeting specific receptors or pathways involved in tumor growth .
Inflammation and Immune Response
Compounds containing the oxazine moiety have also been investigated for their role in modulating immune responses. Certain derivatives have been shown to promote the activity of retinoid-related orphan receptors (RORs), which are involved in regulating immune function and inflammation. This could lead to therapeutic strategies for autoimmune diseases or conditions where immune modulation is beneficial .
Case Studies
- Antimicrobial Study : A study synthesized 4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine derivatives and screened them for antimicrobial activity. The findings indicated that specific modifications led to enhanced activity against both gram-positive and gram-negative bacteria .
- Cancer Research : In another investigation, the synthesis of polysubstituted pyridine products from oxazinone derivatives was reported. These products showed potential as selective inhibitors of the ErbB4 receptor, which is implicated in breast cancer progression .
- Inflammatory Disorders : A study highlighted the use of oxazine compounds in promoting IL-17 production, suggesting their role in enhancing immune responses during infections or inflammatory conditions .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(1,4-Oxazin-4-yl)propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
(S)-1-(Piperidin-2-yl)propan-2-one (XS)
- Structure : Features a six-membered piperidine ring (one nitrogen) instead of 1,4-oxazin.
- Molecular Formula: C₈H₁₅NO (MW: 141.21 g/mol).
- Key Differences :
1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one
- Structure : Contains a piperazine ring (two nitrogens) with a hydroxypropyl substituent.
- Molecular Formula : C₁₀H₂₀N₂O₂ (MW: 200.28 g/mol ).
- Key Differences :
2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine
- Structure : A seven-membered 1,4-oxazepane ring (one oxygen, one nitrogen) with a methyl-amine substituent.
- Molecular Formula : C₉H₂₀N₂O (MW: 172.27 g/mol ).
- Key Differences :
3-(2-Methoxyphenyl)-1,4-thiazepane Hydrochloride
- Structure : A seven-membered thiazepane ring (one sulfur, one nitrogen) with a methoxyphenyl group.
- Molecular Formula: Not explicitly stated, but likely C₁₂H₁₆ClNOS (MW: ~265.78 g/mol).
- Key Differences :
Diarylheptanoid Derivatives (Propan-2-one-Based)
- Structure : Propan-2-one linked to aryl groups via Wittig reactions.
- Example : Compounds synthesized using 1-(triphenylphosphoranylidene)propan-2-one ().
- Key Differences: Extended conjugation in diarylheptanoids enhances UV absorption and stability. These compounds are often explored for anti-inflammatory and anticancer activities, differing from the heterocyclic focus of 1-(1,4-oxazin-4-yl)propan-2-one .
Data Table: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heterocycle | Heteroatoms | Key Substituents |
|---|---|---|---|---|---|
| This compound | C₇H₁₁NO₂ | 141.17 | 1,4-Oxazin | O, N | None |
| (S)-1-(Piperidin-2-yl)propan-2-one | C₈H₁₅NO | 141.21 | Piperidine | N | None |
| 1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one | C₁₀H₂₀N₂O₂ | 200.28 | Piperazine | 2N | 3-Hydroxypropyl |
| 2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine | C₉H₂₀N₂O | 172.27 | 1,4-Oxazepane | O, N | Methyl-amine |
| 3-(2-Methoxyphenyl)-1,4-thiazepane HCl | C₁₂H₁₆ClNOS | ~265.78 | 1,4-Thiazepane | S, N | 2-Methoxyphenyl |
Note: Density, boiling point, and melting point data are unavailable in the provided evidence .
Research Findings and Implications
- Heterocycle Impact :
- Ring Size : Six-membered rings (e.g., oxazin, piperidine) offer rigidity, while seven-membered rings (e.g., oxazepane, thiazepane) provide flexibility, affecting binding to biological targets.
- Heteroatoms : Oxygen enhances polarity (oxazin) compared to sulfur (thiazepane), which increases lipophilicity. Piperazine’s dual nitrogen atoms improve water solubility .
- Synthetic Flexibility: Propan-2-one derivatives are versatile intermediates for constructing diverse heterocycles, as demonstrated in diarylheptanoid synthesis .
- Biological Relevance : Structural variations influence pharmacological activity; for example, piperidine-based XS has anti-helminthic properties, while thiazepane derivatives may target neurological pathways .
Biological Activity
1-(1,4-Oxazin-4-yl)propan-2-one is a compound of increasing interest in medicinal chemistry due to its unique oxazine ring structure and potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential, supported by relevant data and case studies.
Synthesis Methods
Various synthetic routes have been developed for this compound, including the Staudinger reductive cyclization of functionalized vinyl azide precursors. This method allows for the efficient construction of oxazinone derivatives, which can then be further modified to enhance their biological activity .
Antimicrobial Properties
Research indicates that compounds with oxazine rings exhibit notable antimicrobial activity. For instance, derivatives of this compound have been investigated for their efficacy against various bacterial strains. In vitro studies have shown promising results, suggesting that these compounds may inhibit bacterial growth through mechanisms involving enzyme inhibition or disruption of cell membrane integrity .
Anticancer Activity
The anticancer potential of oxazine-containing compounds has also garnered attention. Studies have demonstrated that this compound may interact with cellular pathways involved in tumor progression. In particular, it has been noted for its ability to inhibit specific enzymes linked to cancer cell proliferation .
Case Study 1: BACE1 Inhibition
A study focused on the design of β-secretase 1 (BACE1) inhibitors highlighted the role of oxazine derivatives in targeting neurodegenerative diseases such as Alzheimer's. The research demonstrated that certain modifications to the oxazine structure significantly enhanced binding affinity and inhibitory potency against BACE1, suggesting a viable pathway for drug development .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial activity of various oxazine derivatives, including this compound. The results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in improving antimicrobial efficacy .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoroethanone | Oxazine derivative | Contains trifluoroethanone group; potential for enhanced reactivity. |
| 7-(Methylsulfonyl)-1-(tetrahydro-pyran)oxazine | Sulfonamide derivative | Incorporates a sulfonyl group; explored for antimicrobial properties. |
| 3-(naphthalen-2-yl)-3,4-dihydro-[1,4]oxazin | Naphthalene-substituted oxazine | Exhibits unique optical properties; potential applications in photonics. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(1,4-Oxazin-4-yl)propan-2-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves condensation reactions between propan-2-one derivatives and 1,4-oxazine precursors. For example, nucleophilic substitution or cyclization reactions under controlled pH and temperature conditions can yield the target compound. Optimization strategies include:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Solvent effects : Polar aprotic solvents like DMF or THF improve solubility of intermediates.
- Temperature control : Reactions at 60–80°C minimize side-product formation while ensuring ring stability .
- Data Consideration : Monitor reaction progress via TLC or HPLC, and characterize intermediates using FT-IR to track ketone and amine functional groups.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., oxazin ring protons at δ 3.5–4.5 ppm; ketone absence of protons). ¹³C NMR confirms the carbonyl carbon at ~200 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX software for refinement, particularly for resolving oxazin ring conformations .
Advanced Research Questions
Q. How does the electronic nature of the 1,4-oxazin ring influence the reactivity of the propan-2-one moiety in substitution reactions?
- Methodological Answer : The electron-rich oxazin ring can activate or deactivate the ketone group depending on substituents:
- Activation : Electron-donating groups (e.g., -OCH₃) on the oxazin ring increase nucleophilic attack on the carbonyl carbon.
- Deactivation : Electron-withdrawing groups (e.g., -NO₂) reduce reactivity, necessitating stronger nucleophiles (e.g., Grignard reagents).
- Experimental Design : Use Hammett plots to correlate substituent effects with reaction rates. DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition states .
Q. What strategies can resolve discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer :
- Literature Meta-Analysis : Follow EPA’s framework for 1,4-dioxane (adapted here) to categorize studies by assay type (e.g., enzyme inhibition vs. cytotoxicity) and exclude non-peer-reviewed sources .
- Dose-Response Validation : Replicate studies under standardized conditions (e.g., fixed pH, temperature) to isolate structure-activity relationships.
- Statistical Analysis : Apply ANOVA to assess inter-study variability and identify outliers in IC₅₀ values .
Q. How can computational chemistry predict the interaction of this compound with enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses with enzymes (e.g., cytochrome P450). Focus on hydrogen bonding between the oxazin ring’s nitrogen and active-site residues.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM/PBSA) .
Methodological and Data Analysis Questions
Q. When encountering conflicting crystallographic data, what refinement protocols ensure accuracy?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for high-resolution data to refine positional and thermal parameters. Apply TWIN commands for twinned crystals.
- Validation Tools : Check R-factor convergence (<5%) and ADDSYM in PLATON to detect missed symmetry.
- Contradiction Resolution : Compare with analogous structures (e.g., 4-Phenyl-1H-2,3-benzoxazin-1-one) to validate bond lengths and angles .
Q. How to design experiments assessing the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at pH 2–12 (37°C, 1 week) and analyze degradation via LC-MS.
- Kinetic Studies : Plot Arrhenius curves (ln k vs. 1/T) to extrapolate shelf-life at room temperature.
- Key Data : Boiling point (~340°C) and flash point (~130°C) from analogous compounds (e.g., 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one) guide safe handling .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
